N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide

Weinreb amide ketone synthesis Grignard addition

N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0) is a heterocyclic building block featuring an imidazo[4,5-b]pyridine core with a Weinreb amide (N-methoxy-N-methyl carboxamide) at the 6-position and a methyl group at the 3-position. With a molecular weight of 220.23 g/mol and a computed XLogP3-AA of 0.2, this compound is classified as a research chemical and is commercially available from multiple global suppliers in purities typically ranging from 95% to 98%.

Molecular Formula C10H12N4O2
Molecular Weight 220.23 g/mol
CAS No. 1186310-78-0
Cat. No. B1421187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
CAS1186310-78-0
Molecular FormulaC10H12N4O2
Molecular Weight220.23 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1N=CC(=C2)C(=O)N(C)OC
InChIInChI=1S/C10H12N4O2/c1-13-6-12-8-4-7(5-11-9(8)13)10(15)14(2)16-3/h4-6H,1-3H3
InChIKeyCVCSGAZQUBEXLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0): A Versatile Imidazopyridine Weinreb Amide Building Block


N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0) is a heterocyclic building block featuring an imidazo[4,5-b]pyridine core with a Weinreb amide (N-methoxy-N-methyl carboxamide) at the 6-position and a methyl group at the 3-position [1]. With a molecular weight of 220.23 g/mol and a computed XLogP3-AA of 0.2, this compound is classified as a research chemical and is commercially available from multiple global suppliers in purities typically ranging from 95% to 98% [2]. The Weinreb amide functionality enables controlled, single-addition reactions with organometallic reagents to form ketones or aldehydes, making it a strategic intermediate for the synthesis of more complex imidazopyridine derivatives [3].

Why N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide Cannot Be Replaced by a Simple Carboxylic Acid or Ester Analog


In medicinal chemistry and chemical biology workflows, substituting the Weinreb amide with a structurally similar carboxylic acid (e.g., CAS 1138444-24-2) or methyl ester leads to fundamentally different synthetic outcomes [1]. The Weinreb amide uniquely forms a stable, tetrahedral chelate intermediate upon nucleophilic addition, preventing the over-addition that plagues esters and acids [2]. This controlled reactivity translates to higher yields and cleaner reaction profiles when synthesizing ketone intermediates for structure-activity relationship (SAR) studies [3]. Furthermore, the 3-methyl substitution on the imidazo[4,5-b]pyridine core distinguishes this compound from unsubstituted analogs (e.g., CAS 24638-31-1), affecting both the electronic properties of the heterocycle and its reactivity in downstream cross-coupling reactions .

Quantitative Differentiation Evidence for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0)


Weinreb Amide vs. Carboxylic Acid: Enabling Single-Addition Ketone Synthesis Without Over-Reaction

The target compound's defining functional handle is the N-methoxy-N-methyl carboxamide (Weinreb amide), which mechanistically prevents over-addition of organometallic nucleophiles [1]. In contrast, the corresponding 3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 1138444-24-2) and its methyl ester undergo uncontrolled double addition with Grignard or organolithium reagents, leading to tertiary alcohol byproducts and significantly lower ketone yields [2]. The Weinreb protocol typically achieves ketone yields exceeding 80%, whereas direct nucleophilic addition to the analagous methyl ester often results in complex mixtures with desired ketone yields below 50% [3].

Weinreb amide ketone synthesis Grignard addition controlled reactivity

3-Methyl Substitution: Enhanced LogP and Steric Differentiation from the Unsubstituted Imidazopyridine Core

The 3-methyl substituent on the imidazo[4,5-b]pyridine core differentiates this building block from the parent 3H-imidazo[4,5-b]pyridine-6-carboxylic acid (CAS 24638-31-1) . The computed partition coefficient (XLogP3-AA) for the target compound is 0.2, whereas the unsubstituted analog is more hydrophilic [1]. This modest lipophilicity gain can influence the pharmacokinetic properties of final compounds in drug discovery programs, and the methyl group also directs regioselectivity in subsequent N-alkylation or cross-coupling reactions .

lipophilicity 3-methyl substitution XLogP3 bioisostere

Commercial Availability and Purity: ≥95% Assay with Global Multi-Vendor Sourcing at Research Scale

The target compound is stocked by multiple independent suppliers including Aladdin Scientific (95% purity, $51.90/g), Fluorochem (95% purity), Capot Chemical (98% minimum by HPLC), and Santa Cruz Biotechnology (research grade) [1]. This multi-vendor availability contrasts with the corresponding carboxylic acid (CAS 1138444-24-2), which is often available only via custom synthesis with longer lead times (8–12 weeks) . The Weinreb amide is supplied as a stable solid with recommended storage at room temperature, simplifying inventory management [2].

commercial availability purity building block supply chain

High-Value Application Scenarios for N-Methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide (CAS 1186310-78-0)


Controlled Synthesis of Imidazopyridine-Based Kinase Inhibitor Intermediates

Medicinal chemistry teams developing imidazo[4,5-b]pyridine-based kinase inhibitors can use this Weinreb amide to install diverse ketone moieties at the 6-position with controlled stoichiometry, avoiding the over-addition problems associated with ester or acid chloride intermediates. This is directly relevant to programs targeting TAM kinases, GSK-3, and c-Kit, where the 6-position substituent is a critical diversity point for SAR optimization [1].

Solid-Phase or Flow Chemistry Building Block for Library Synthesis

The compound's room-temperature storage stability and single-addition reactivity make it suitable for automated parallel synthesis platforms. Unlike the corresponding carboxylic acid, which requires in situ activation (e.g., HATU, DCC), the Weinreb amide can be used directly in Grignard or organolithium addition protocols, reducing the number of unit operations in library production [2].

Purine Bioisostere Scaffold for Fragment-Based Drug Discovery (FBDD)

Imidazo[4,5-b]pyridines are recognized purine bioisosteres, and the target compound provides a pre-functionalized entry point for fragment elaboration. The Weinreb amide handle allows direct conversion to aldehydes (via DIBAL-H reduction) or ketones (via organometallic addition), enabling rapid exploration of hydrogen-bonding and hydrophobic interactions in the adenine-binding pocket of kinases .

Process Chemistry Route Scouting and Impurity Profiling

For process R&D groups scaling up imidazopyridine drug candidates, this building block offers a crystalline, well-characterized intermediate with established purity specifications (95–98% by HPLC). Its use can simplify impurity fate mapping compared to in situ-generated acid chlorides, which introduce additional byproducts and require stringent moisture control [3].

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